molecular formula C22H20N2O3 B3838836 3-[(diphenylacetyl)amino]-4-methoxybenzamide

3-[(diphenylacetyl)amino]-4-methoxybenzamide

Cat. No. B3838836
M. Wt: 360.4 g/mol
InChI Key: SKCNRXQQRZNMOQ-UHFFFAOYSA-N
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Description

3-[(diphenylacetyl)amino]-4-methoxybenzamide, also known as DPA-MB, is a chemical compound that has been extensively studied due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.

Scientific Research Applications

3-[(diphenylacetyl)amino]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. 3-[(diphenylacetyl)amino]-4-methoxybenzamide has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, 3-[(diphenylacetyl)amino]-4-methoxybenzamide has been investigated for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of 3-[(diphenylacetyl)amino]-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-[(diphenylacetyl)amino]-4-methoxybenzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-[(diphenylacetyl)amino]-4-methoxybenzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer progression. In addition, 3-[(diphenylacetyl)amino]-4-methoxybenzamide has been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(diphenylacetyl)amino]-4-methoxybenzamide in lab experiments is its high potency and specificity. 3-[(diphenylacetyl)amino]-4-methoxybenzamide has been shown to exhibit anti-tumor activity at low concentrations, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using 3-[(diphenylacetyl)amino]-4-methoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[(diphenylacetyl)amino]-4-methoxybenzamide. One area of research is to further investigate the mechanism of action of 3-[(diphenylacetyl)amino]-4-methoxybenzamide and its interactions with various signaling pathways. Another area of research is to optimize the synthesis method of 3-[(diphenylacetyl)amino]-4-methoxybenzamide to improve its yield and purity. Additionally, further studies are needed to evaluate the efficacy and safety of 3-[(diphenylacetyl)amino]-4-methoxybenzamide in animal models and clinical trials. Finally, 3-[(diphenylacetyl)amino]-4-methoxybenzamide could be further modified to improve its pharmacokinetic properties and reduce its toxicity.

properties

IUPAC Name

3-[(2,2-diphenylacetyl)amino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-19-13-12-17(21(23)25)14-18(19)24-22(26)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCNRXQQRZNMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2-Diphenylacetyl)amino]-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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